molecular formula C11H14N2 B178650 2-(2,4-dimethylphenyl)-4,5-dihydro-1H-imidazole CAS No. 124730-02-5

2-(2,4-dimethylphenyl)-4,5-dihydro-1H-imidazole

Cat. No.: B178650
CAS No.: 124730-02-5
M. Wt: 174.24 g/mol
InChI Key: BPDHWJWTERFDRD-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)-4,5-dihydro-1H-imidazole: is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dimethylphenyl)-4,5-dihydro-1H-imidazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction between 2,4-dimethylbenzaldehyde and ethylenediamine in the presence of an acid catalyst can yield the desired imidazole compound. The reaction typically requires heating and may be conducted in a solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-Dimethylphenyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can modify the imidazole ring or the phenyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry: In chemistry, 2-(2,4-dimethylphenyl)-4,5-dihydro-1H-imidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine: The compound has potential applications in biology and medicine due to its imidazole core. Imidazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. Research is ongoing to explore the specific biological activities of this compound and its derivatives.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for various applications, including as a stabilizer or additive in different formulations.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenyl)-4,5-dihydro-1H-imidazole depends on its specific application. In biological systems, imidazole derivatives often interact with enzymes and receptors, influencing various biochemical pathways. The compound may act as an inhibitor or activator of specific enzymes, affecting cellular processes such as metabolism, signal transduction, and gene expression.

Comparison with Similar Compounds

  • 2-Phenyl-4,5-dihydro-1H-imidazole
  • 2-(2,4-Dimethylphenyl)-2H-benzotriazole
  • 2-(2,4-Dimethylphenyl)-1H-imidazole

Comparison: Compared to similar compounds, 2-(2,4-dimethylphenyl)-4,5-dihydro-1H-imidazole has unique structural features that influence its reactivity and potential applications. The presence of the 2,4-dimethylphenyl group can enhance its stability and modify its interaction with biological targets. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(2,4-dimethylphenyl)-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-8-3-4-10(9(2)7-8)11-12-5-6-13-11/h3-4,7H,5-6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDHWJWTERFDRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NCCN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701242525
Record name 2-(2,4-Dimethylphenyl)-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701242525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124730-02-5
Record name 2-(2,4-Dimethylphenyl)-4,5-dihydro-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124730-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-Dimethylphenyl)-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701242525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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